molecular formula C8H5F3O3 B1387559 2,4,5-Trifluoromandelic acid CAS No. 375369-29-2

2,4,5-Trifluoromandelic acid

Cat. No.: B1387559
CAS No.: 375369-29-2
M. Wt: 206.12 g/mol
InChI Key: KGSNZRPLTBOIQG-UHFFFAOYSA-N
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Description

2,4,5-Trifluoromandelic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of mandelic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trifluoromandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available precursors. For example, the synthesis may begin with the preparation of 2,4,5-trifluorophenylacetic acid, which is then converted to the desired mandelic acid derivative through a series of reactions involving oxidation and hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluoromandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,4,5-trifluoromandelic acid involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor . The pathways involved often include inhibition of metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

  • 2,4-Difluoromandelic acid
  • 2,5-Difluoromandelic acid
  • 3,4-Difluoromandelic acid
  • 4-Fluoromandelic acid

Comparison: Compared to its analogs, 2,4,5-trifluoromandelic acid exhibits unique properties due to the presence of three fluorine atoms. These fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more effective in certain applications. Additionally, the trifluoromethyl group enhances the compound’s ability to interact with biological targets, providing a distinct advantage over similar compounds .

Properties

IUPAC Name

2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNZRPLTBOIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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